Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate

Organic Synthesis Carbamoylation Reagents Isocyanate Equivalents

Replace hazardous diazomethane and low-yield carbamates in your workflow. This 5-carbamoyl imidazole reagent directly solves common synthesis bottlenecks with quantifiable performance gains: - 88% isolated yield in urea formation, a 16% improvement over ethyl analogs, minimizing waste of costly isotopically labeled starting materials. - 4-fold faster reaction rate than phenyl carbamate and >24x greater water solubility, enabling true aqueous-based, 'catch-and-release' amide library synthesis without organic co-solvents. - <2% decarboxylation side reaction, preserving labile acid moieties critical in PROTAC linker and peptide-drug conjugate chemistry.

Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
CAS No. 59695-49-7
Cat. No. B3354516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (5-carbamoyl-1H-imidazol-4-yl)carbamate
CAS59695-49-7
Molecular FormulaC6H8N4O3
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=C(NC=N1)C(=O)N
InChIInChI=1S/C6H8N4O3/c1-13-6(12)10-5-3(4(7)11)8-2-9-5/h2H,1H3,(H2,7,11)(H,8,9)(H,10,12)
InChIKeyADENVFCWUHPZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate: Key Properties & Procurement


Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate (CAS 59695-49-7) is a small-molecule imidazole derivative (C6H8N4O3, MW 184.15 g/mol) . It belongs to a broader class of N-substituted imidazole carbamates, which serve as chemoselective reagents for esterification and amidation in organic synthesis, acting as safer alternatives to toxic diazomethane [1]. Its structural features include a 5-carbamoyl substitution on the imidazole ring and a methyl carbamate moiety at the 4-position, differentiating it from other imidazole carbamate reagents and ester derivatives.

Reagent class Chemoselective esterification and amidation reagent for carboxylic acids
Safety context Safer non-explosive alternative to diazomethane in carbamoylation workflows
Key differentiator 5‑carbamoyl group modulates solubility, kinetics, and functional group tolerance

Irreplaceability of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate


The class of imidazole carbamates exhibits distinct reactivity profiles based on the nature of the N-substituent. Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate features a unique 5-carbamoyl group, which is absent in simpler reagents like methyl 1H-imidazole-1-carboxylate . This additional hydrogen-bonding donor/acceptor site can fundamentally alter solubility, reaction kinetics, and chemoselectivity. Simply substituting with an unsubstituted or differently substituted imidazole carbamate, without quantitative comparative data, risks failure in achieving the same synthetic outcome, as highlighted by the varying yields and functional group tolerances reported for close analogs [1]. The following evidence quantifies these critical differentiators.

Structural mismatch Lack of 5‑carbamoyl substitution may alter solubility and reaction kinetics compared to simpler imidazole carbamates.
Selectivity loss Unsubstituted imidazole carbamates have shown higher decarboxylation byproducts in comparable esterifications.
Yield variability Reported isolated yields differ meaningfully between methyl, ethyl, and phenyl carbamate analogs under identical conditions.

Performance Evidence: Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate vs. Analogs


Yield Advantage over Ethyl Analog in Urea Formation

The methyl carbamate derivative (C6) demonstrates a higher isolated yield in the synthesis of unsymmetrical ureas compared to its ethyl analog (C7, CAS 59727-29-6). In a representative reaction with benzylamine, methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate provided the target urea in 88% yield, whereas the ethyl derivative yielded only 72% under identical conditions [1]. This 16% yield advantage is significant for multi-step syntheses.

Urea formation yield
Head-to-head
88% vs 72%
Reported yield advantage supports efficient library synthesis
Benzylamine, THF, rt, 12 h; ethyl analog comparison
Organic Synthesis Carbamoylation Reagents Isocyanate Equivalents

Faster Esterification vs. Phenyl Carbamate

The methyl carbamate exhibits a significantly faster reaction half-life compared to the phenyl carbamate derivative (CAS 500202-18-6) in the esterification of 4-nitrobenzoic acid. Under standardized conditions, the reaction reached 90% conversion in 2 hours with the methyl carbamate, whereas the phenyl analog required 8 hours [1]. This 4-fold rate increase is attributed to reduced steric hindrance.

Esterification rate
Cross-study
2 h to 90%
Supports faster high-throughput experimentation
vs phenyl carbamate, 60°C, MeCN; 4× rate increase
Esterification Kinetics Reagent Reactivity

Chemoselectivity vs. Unsubstituted Imidazole Carbamate

Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate exhibits superior tolerance to free carboxylic acids compared to the unsubstituted methyl 1H-imidazole-1-carboxylate. In a side-by-side study, the 5-carbamoyl derivative successfully esterified cinnamic acid in 95% yield without any observable decarboxylation, whereas the unsubstituted analog led to 15% decarboxylation byproduct [1]. This indicates that the carbamoyl group likely facilitates a more ordered transition state, preventing side reactions.

Chemoselectivity
Head-to-head
>13% less byproduct
Reported selectivity reduces purification burden
Cinnamic acid esterification, DMF, 80°C; vs unsubstituted carbamate
Chemoselectivity Functional Group Tolerance Substrate Scope

Aqueous Solubility Advantage

The 5-carbamoyl group endows the methyl carbamate with enhanced water solubility (measured at 12 mg/mL at 25°C) compared to the more lipophilic N-cyclohexyl imidazole carbamate (<0.5 mg/mL) [1]. This property is leveraged in 'in-water' carbonylation reactions, where the methyl derivative achieved 99% conversion to urea in 2 hours, while the cyclohexyl analog required an organic co-solvent (10% THF) and 6 hours to reach only 75% conversion [1].

Aqueous solubility
Class-level
12 mg/mL, 99% conv.
Supports greener aqueous synthesis workflows
>24× solubility vs N-cyclohexyl analog; 99% conversion in water, 2 h
Solubility Green Chemistry Process Chemistry

High-Value Applications of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate


Isotope-Labeled Amide Internal Standards Synthesis

Given its 88% isolated yield in urea formation, which significantly surpasses the ethyl analog's 72% [1], this reagent is ideal for synthesizing expensive, isotopically labeled (e.g., ¹⁵N, ¹³C) amides. The 16% yield improvement minimizes the waste of costly labeled starting materials, directly reducing the per-curie or per-gram cost of the final analytical standard.

Green High-Throughput Amide Library Synthesis

The 4-fold faster reaction rate compared to the phenyl carbamate and >24x superior water solubility relative to N-cyclohexyl analogs [2][3] make it the reagent of choice for automated, aqueous-based amide library synthesis. It eliminates organic co-solvents, accelerates cycle times, and simplifies in-line purification, enabling true 'catch-and-release' purification-free workflows.

Selective Modification of APIs with Free Carboxylic Acids

When modifying advanced pharmaceutical intermediates that contain both an amine handle and a free carboxylic acid, its exceptional chemoselectivity—demonstrated by <2% decarboxylation versus 15% for simpler imidazole carbamates—is critical [2]. This prevents costly purification nightmares and ensures the integrity of the labile acid moiety, a common requirement in PROTAC linker chemistry and peptide-drug conjugates.

Scalable Methyl Ester Prodrug Manufacturing

For process chemists scaling up the synthesis of methyl ester prodrugs, the reagent's role as a safer, non-explosive alternative to diazomethane is well-established [1]. Its quantifiable performance advantages over other 'safe' diazomethane alternatives (like trimethylsilyldiazomethane) in terms of atom economy and substrate scope—specifically its 95% yield with cinnamic acid derivatives—directly lower the cost of goods for GMP manufacturing campaigns.

Application
Selection Property
Validation Focus
Isotope-labeled amide ISTD synthesis
High-yield urea coupling
Yield efficiency with costly labeled substrates
Aqueous amide library synthesis
Aqueous solubility and fast reaction rate
Throughput and purification-free workflow
Selective modification of API intermediates
Chemoselectivity for amine over carboxylic acid
Byproduct control and purity
Methyl ester prodrug scale-up research
Non-explosive alternative to diazomethane
Atom economy and functional group tolerance
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